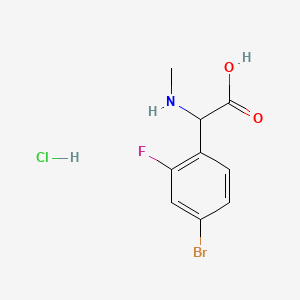
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of phenylglycine derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, as well as a methylamino group attached to the alpha carbon of the acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the phenyl ring. This can be achieved using bromine and a fluorinating agent such as Selectfluor.
Amidation: The brominated and fluorinated phenylacetic acid is then reacted with methylamine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under acidic conditions to yield the desired 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of automated reactors and in-line monitoring systems ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the bromo and fluoro substituents, potentially leading to the formation of dehalogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dehalogenated derivatives.
Substitution: Functionalized phenylglycine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity. The methylamino group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(4-Bromo-2-fluorophenyl)-2-(ethylamino)acetic acid hydrochloride
Uniqueness
2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10BrClFNO2 |
|---|---|
Peso molecular |
298.53 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11;/h2-4,8,12H,1H3,(H,13,14);1H |
Clave InChI |
ZLTUMVGTHOPPSY-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=C(C=C(C=C1)Br)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
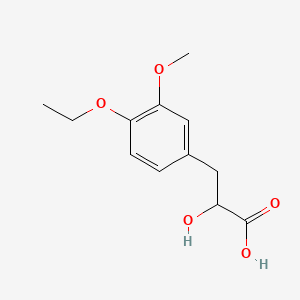
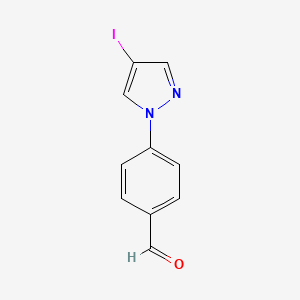
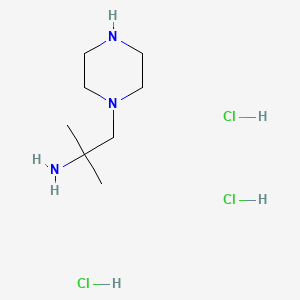
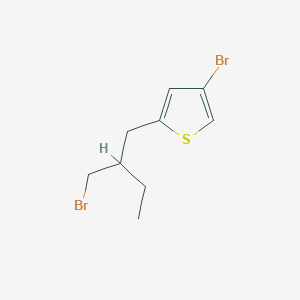
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
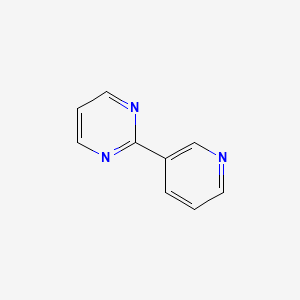
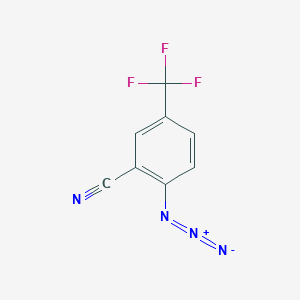
![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
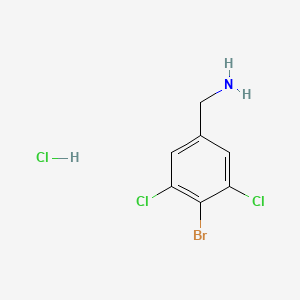

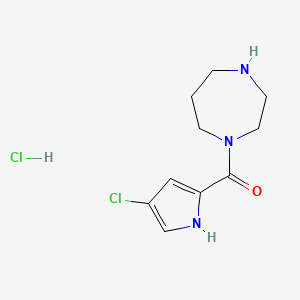
![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
